Agl 2043

Content Navigation

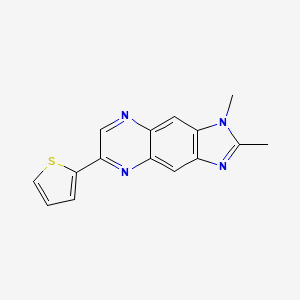

AGL 2043 (CAS 226717-28-8) is a cell-permeable, soluble PDGFR inhibitor engineered for polymer-based drug delivery research.

- Enables uniform incorporation into PLGA/PLA matrices, eliminating aggregation seen with hydrophobic tyrphostins like AG-1295.

- >330-fold selectivity for PDGFR over EGFR and Src ensures target-specific inhibition in cellular assays.

- Reversibly inhibits type III RTKs (PDGFR, Flt3, c-Kit) without cytotoxic effects, ideal for in-stent restenosis models.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

AGL 2043 (CAS 226717-28-8) is a cell-permeable, tricyclic quinoxaline compound that functions as a potent, reversible, and ATP-competitive inhibitor of type III receptor tyrosine kinases, primarily targeting PDGFR, Flt3, and c-Kit [1]. In both laboratory and preclinical settings, it is highly valued for its ability to selectively block platelet-derived growth factor (PDGF)-dependent signaling, thereby potently inhibiting smooth muscle cell proliferation and migration without inducing cellular toxicity [2]. From a procurement perspective, AGL 2043 is primarily sourced for cardiovascular research and device engineering, specifically for the development of localized drug delivery systems—such as drug-eluting stents and biodegradable nanoparticles—aimed at preventing balloon-induced vascular stenosis and neointima formation[3].

Research Fit

References

- [1] Gazit A, et al. Tricyclic quinoxalines as potent kinase inhibitors of PDGFR kinase, Flt3 and Kit. Bioorg Med Chem. 2003;11(9):2007-2018.

- [2] Banai S, et al. Locally delivered nanoencapsulated tyrphostin (AGL-2043) reduces neointima formation in balloon-injured rat carotid and stented porcine coronary arteries. Biomaterials. 2005;26(4):451-461.

- [3] Levitzki A. PDGF receptor kinase inhibitors for the treatment of restenosis. Cardiovasc Res. 2005;65(3):581-586.

The most common in-class substitute for AGL 2043 is its parent compound, the tyrphostin AG-1295. While AG-1295 is a well-established PDGFR inhibitor, it is practically insoluble in aqueous media, which severely limits its processability for advanced drug delivery applications[1]. Attempting to substitute AGL 2043 with AG-1295 in the manufacturing of drug-eluting stents (DES) or biodegradable poly(lactic acid) (PLA) nanoparticles often results in poor loading efficiency, aggregation, and suboptimal release kinetics during the coating formulation process [2]. AGL 2043 was specifically engineered with a modified tricyclic quinoxaline core incorporating a polar thiophene moiety to significantly enhance its aqueous solubility[3]. This structural modification allows AGL 2043 to be seamlessly integrated into polymer matrices, making it the mandatory choice for researchers and engineers developing localized, controlled-release cardiovascular therapies where precursor processability is critical.

Substitution Risk

-

Isomer-dependent potency shift

Structural isomerism within the quinoxaline series can cause substantial inhibitory activity differences, altering target engagement context.

-

Biochemical-to-cellular translation varies

General PDGFR/KIT/FLT3 inhibitors may show inconsistent cellular potency, as cellular accessibility differs across chemical series.

-

In vivo outcomes not predicted by enzyme inhibition

Functional endpoints in animal models are compound-specific; enzyme IC50 alone does not guarantee comparable in vivo response.

References

- [1] Levitzki A. PDGF receptor kinase inhibitors for the treatment of restenosis. Cardiovasc Res. 2005;65(3):581-586.

- [2] Banai S, et al. Locally delivered nanoencapsulated tyrphostin (AGL-2043) reduces neointima formation in balloon-injured rat carotid and stented porcine coronary arteries. Biomaterials. 2005;26(4):451-461.

- [3] Gazit A, et al. Tricyclic quinoxalines as potent kinase inhibitors of PDGFR kinase, Flt3 and Kit. Bioorg Med Chem. 2003;11(9):2007-2018.

High-Affinity PDGFR Inhibition with Strict Kinase Selectivity

AGL 2043 demonstrates exceptional potency against its primary target, achieving an IC50 of 90 nM against purified PDGFβ-receptor and 800 nM in intact 3T3 cells [1]. Crucially for downstream applications, it maintains strict selectivity, acting only as a weak inhibitor (IC50 > 30 µM) against off-target kinases such as PKA, EGFR, IGF-1R, VEGFR, and Src [1].

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | 90 nM (purified PDGFβ-receptor) |

| Comparator Or Baseline | > 30,000 nM (Off-target kinases: PKA, EGFR, VEGFR) |

| Quantified Difference | >330-fold selectivity for PDGFR over off-target kinases |

| Conditions | Cell-free kinase assays and intact 3T3 cell models |

Ensures that the compound potently halts smooth muscle cell proliferation without causing off-target toxicity to endothelial cells, a critical requirement for vascular healing.

Enhanced Solubility for High-Dose Polymer Matrix Loading

The primary differentiation of AGL 2043 over its parent compound AG-1295 is its enhanced aqueous solubility, which directly impacts its processability into polymer matrices [1]. This enhanced solubility allows for the successful integration of high drug payloads into biodegradable polylactic/glycolic acid (PLGA) polymer coatings without compromising the structural integrity of the stent [2].

| Evidence Dimension | Stent Coating Payload Capacity |

| Target Compound Data | Successfully loaded at 180 mcg per PLGA-coated stent |

| Comparator Or Baseline | AG-1295 (Practically insoluble, severely limiting uniform high-dose polymer integration) |

| Quantified Difference | AGL 2043 enables stable, high-dose (180 mcg) incorporation into 1-µm-thick biodegradable PLGA coatings |

| Conditions | Formulation of PLGA-coated EuroCor bioflex stents for in vivo models |

Allows medical device engineers to achieve the necessary localized therapeutic dose on a stent coating, which is impossible with highly hydrophobic analogs.

Quantitative Reduction of In-Stent Stenosis

The superior formulation characteristics of AGL 2043 directly translate to measurable in vivo performance. When delivered locally via a PLGA-coated drug-eluting stent in a porcine coronary injury model, AGL 2043 significantly suppressed neointimal hyperplasia [1].

| Evidence Dimension | Reduction in in-stent stenosis |

| Target Compound Data | 60% reduction in in-stent stenosis |

| Comparator Or Baseline | Coated stents without the AGL 2043 inhibitor (0% reduction) |

| Quantified Difference | 60% absolute reduction in stenosis compared to the baseline polymer-only stent |

| Conditions | 28-day in vivo porcine coronary artery model (180 mcg AGL 2043 dose) |

Provides definitive proof of concept for procurement teams sourcing active pharmaceutical ingredients (APIs) for next-generation cardiovascular stent development.

Drug-Eluting Stent (DES) Coating Development

Because of its enhanced solubility and proven compatibility with PLGA matrices, AGL 2043 is the ideal PDGFR inhibitor for engineers developing localized therapies to prevent in-stent restenosis [1].

Biodegradable Nanoparticle Formulation

AGL 2043 is specifically suited for encapsulation within poly(lactic acid) (PLA) and PLGA nanospheres for targeted vascular drug delivery, overcoming the aggregation issues associated with highly hydrophobic alternatives like AG-1295 [2].

Selective Kinase Profiling Assays

Due to its >330-fold selectivity for PDGFR over off-target kinases (e.g., EGFR, Src), AGL 2043 serves as a highly reliable chemical probe in cellular assays designed to isolate type III RTK signaling pathways from broader kinase networks[3].

Application Fit Matrix

References

- [1] Banai S, et al. Tyrphostin AGL-2043 eluting stent reduces neointima formation in porcine coronary arteries. Cardiovasc Res. 2004;64(1):165-171.

- [2] Banai S, et al. Locally delivered nanoencapsulated tyrphostin (AGL-2043) reduces neointima formation in balloon-injured rat carotid and stented porcine coronary arteries. Biomaterials. 2005;26(4):451-461.

- [3] Gazit A, et al. Tricyclic quinoxalines as potent kinase inhibitors of PDGFR kinase, Flt3 and Kit. Bioorg Med Chem. 2003;11(9):2007-2018.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Banai S, Chorny M, Gertz SD, Fishbein I, Gao J, Perez L, Lazarovichi G, Gazit A, Levitzki A, Golomb G. Locally delivered nanoencapsulated tyrphostin (AGL-2043) reduces neointima formation in balloon-injured rat carotid and stented porcine coronary arteries. Biomaterials. 2005 Feb;26(4):451-61. Erratum in: Biomaterials. 2005 Aug;26(23):4898-901. PubMed PMID: 15275819.

3: Gazit A, Yee K, Uecker A, Böhmer FD, Sjöblom T, Ostman A, Waltenberger J, Golomb G, Banai S, Heinrich MC, Levitzki A. Tricyclic quinoxalines as potent kinase inhibitors of PDGFR kinase, Flt3 and Kit. Bioorg Med Chem. 2003 May 1;11(9):2007-18. PubMed PMID: 12670652.

Explore Compound Types